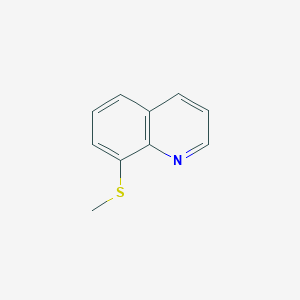

8-(Methylthio)quinoline

Vue d'ensemble

Description

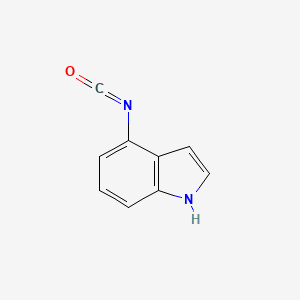

8-(Methylthio)quinoline is a chemical compound that falls under the category of quinolines . Quinolines are a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-(Methylthio)quinoline, has been a topic of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . For instance, a novel heterogeneous Ru−S catalyst has been used in the hydrogenation of quinolines, including 2-methyl-8-(methylthio)-quinoline .

Applications De Recherche Scientifique

Spectroscopic Characterization and Computational Calculations

8-(Methylthio)quinoline derivatives have been characterized spectroscopically and through computational calculations. One study focused on the characterization of a new quinoline derivative using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-vis). The study also conducted detailed computational analyses including geometry optimization, natural bond orbital analysis, and electronic absorption spectrum analysis (Diwaker et al., 2015).

Antimicrobial and Pesticide Activities

The antimicrobial and pesticide activities of 8-(Methylthio)quinoline derivatives have been explored. A study synthesized and analyzed the structures of several transition metal complexes with 8-(Methylthio)quinoline ligands, investigating their antibacterial, antifungal, and pesticide activities (Jingan Zhang et al., 2011).

Synthesis and Optical Properties

The synthesis of novel 8-(Methylthio)quinoline derivatives and their optical properties, such as nonlinear optical (NLO) properties, have been studied. This research involved the synthesis of arylated quinolines and their characterization using various analytical techniques. The study also delved into density functional theory (DFT) calculations to explore their optimized geometry, electronic structure, and NLO properties (M. Khalid et al., 2019).

Antiosteoclastogenic Effects

Certain indeno[1,2-c]quinolines, a related class of compounds, have been synthesized and evaluated for antiosteoclastogenic activities. This research involved studying compounds that inhibit receptor activator of NF-κB ligand (RANKL)-induced osteoclast formation, providing insights into potential therapeutic applications (C. Tseng et al., 2011).

Copper(I) Complexes Formation

The formation of copper(I) complexes with 8-(Methylthio)quinoline-based ligands has been studied. This research included characterizing the complexes through elemental analyses, infrared spectroscopy, and X-ray crystallography, revealing various structural conformations (Rui‐Feng Song et al., 2005).

Targeting Amyloid β in Alzheimer's Disease

8-(Methylthio)quinoline derivatives have been investigated for their potential in targeting amyloid β (Aβ) in Alzheimer's disease (AD). A study conducted an exploratory molecular imaging study to assess the impact of a novel 8-OH quinoline on Aβ in AD (V. Villemagne et al., 2017).

Synthesis and Structural Analysis

The synthesis of 8-(Methylthio)quinoline derivatives and their structural analysis have been a focus of several studies. One such research includes the synthesis and analysis of 2-(methylthio)quinolines, exploring their potential for further chemical modifications (K. Panda et al., 2004).

Reactivity and Coordination Studies

The reactivity and coordination properties of 8-(Methylthio)quinoline derivatives in forming complexes with various metals have been examined. One study focused on the synthesis and hydrolysis of 8-(dimesitylboryl)quinoline and its coordination with Cu(I), Ag(I), and Pd(II) (J. Son et al., 2010).

Propriétés

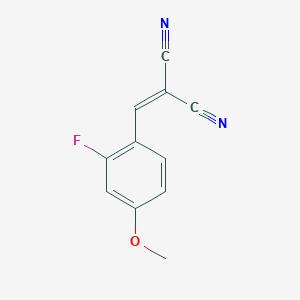

IUPAC Name |

8-methylsulfanylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHLUPGPSGUEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Methylthio)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)

![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)

![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)

![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)